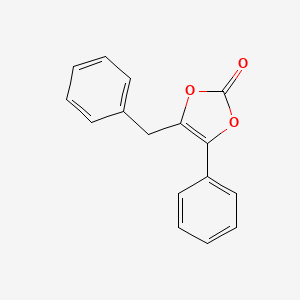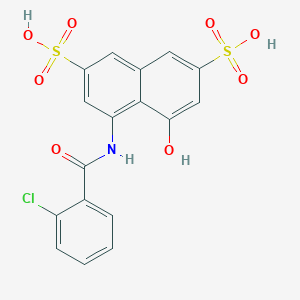
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzamido group, a hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The chlorobenzamido group is introduced through an amide coupling reaction, while the hydroxyl and sulfonic acid groups are added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorobenzamido group can be reduced to an amine.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the chlorobenzamido group can produce an amine .
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chlorobenzamido)benzoic acid: Shares the chlorobenzamido group but lacks the naphthalene core and sulfonic acid groups.
Ethyl 4-(2-Chlorobenzamido)benzoate: Similar structure with an ester group instead of the hydroxyl and sulfonic acid groups.
Uniqueness
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonic acid groups on the naphthalene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Eigenschaften
| 112195-24-1 | |
Molekularformel |
C17H12ClNO8S2 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
4-[(2-chlorobenzoyl)amino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H12ClNO8S2/c18-13-4-2-1-3-12(13)17(21)19-14-7-10(28(22,23)24)5-9-6-11(29(25,26)27)8-15(20)16(9)14/h1-8,20H,(H,19,21)(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
LUMCGJAKRLPHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



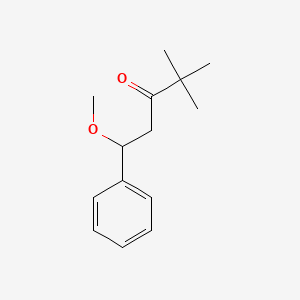

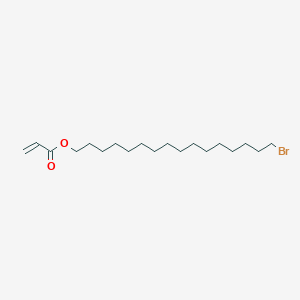
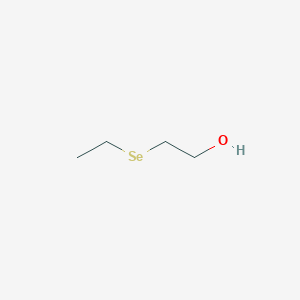
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
